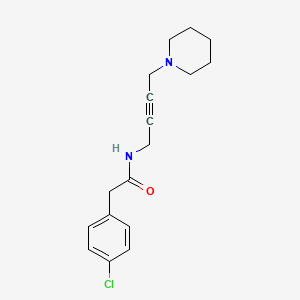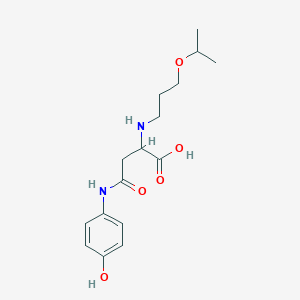
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(4-methoxybenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C19H17ClN2O3 and its molecular weight is 356.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Krátký, Vinšová, and Stolaříková (2017) studied various acetamide derivatives for their potential antimicrobial agents against bacteria, mycobacteria, and fungi. Among these, some showed significant activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, indicating potential use in treating bacterial infections (Krátký, Vinšová, & Stolaříková, 2017).
Enzyme Inhibition
Bekircan, Ülker, and Menteşe (2015) conducted research on novel heterocyclic compounds derived from acetamide, which demonstrated inhibition of lipase and α-glucosidase enzymes. This suggests potential applications in treating conditions like obesity or diabetes where these enzymes play a crucial role (Bekircan, Ülker, & Menteşe, 2015).
Photovoltaic Efficiency and Ligand-Protein Interactions
Research by Mary et al. (2020) involved spectroscopic and quantum mechanical studies of benzothiazolinone acetamide analogs. These compounds showed potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their light-harvesting efficiency and energy injection properties. Additionally, molecular docking studies suggested interactions with the Cyclooxygenase 1 (COX1) enzyme, indicating potential pharmaceutical applications (Mary et al., 2020).
Structural Studies
Boechat et al. (2011) explored the structures of various acetamide derivatives, including chlorophenyl variants. Their research revealed insights into the molecular arrangement and potential interactions, crucial for understanding the compound's behavior in different environments and applications (Boechat et al., 2011).
Herbicide Activity
Studies on chloroacetamide herbicides, including derivatives like 2-chloro-N-(2,6-diethylphenyl)acetamide, have shown their effectiveness in controlling weeds in agricultural settings. Coleman et al. (1999) detailed the metabolism of these compounds in human liver microsomes, providing insights into their environmental and health impacts (Coleman, Liu, Linderman, Hodgson, & Rose, 1999).
Antitumor Activity
Yurttaş, Tay, and Demirayak (2015) synthesized benzothiazole derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide to evaluate their antitumor activity. Some compounds showed significant activity against certain cancer cell lines, suggesting potential in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
Analgesic Activity
Kumar, Mishra, and Kumar (2019) synthesized and tested various 2-chloro-N,N-diphenylacetamide derivatives for their analgesic activity. Their findings provide a basis for further exploration of these compounds as pain-relieving agents (Kumar, Mishra, & Kumar, 2019).
特性
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-24-17-8-2-13(3-9-17)12-21-19(23)11-16-10-18(25-22-16)14-4-6-15(20)7-5-14/h2-10H,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERCVPRGJJORMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2874419.png)
![Ethyl 3-[4-(2-chloroacetamido)phenyl]prop-2-enoate](/img/structure/B2874420.png)

![Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B2874422.png)

![2-Isopropyl-5-methyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B2874424.png)

![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2874431.png)
![Benzo[d][1,3]dioxol-5-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2874432.png)


![N-(3,4-difluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2874435.png)
![Potassium;trifluoro-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]boranuide](/img/structure/B2874436.png)
![5-(2-fluorobenzyl)-8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2874440.png)
